

An In-depth Technical Guide to the Structure Elucidation of Aphadilactone B

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Authored for Researchers, Scientists, and Drug Development Professionals

Aphadilactone B is a member of a novel class of diterpenoid dimers isolated from the Meliaceae plant, Aphanamixis grandifolia. Its unique carbon skeleton and significant biological activities, including inhibitory effects on diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial properties, have made its structural elucidation a point of interest for the scientific community. This technical guide provides a comprehensive overview of the methodologies and data that were instrumental in determining the complex structure of **Aphadilactone B**.

Spectroscopic Data Analysis

The foundational step in elucidating the structure of **Aphadilactone B** involved a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provided the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, in conjunction with infrared (IR) spectroscopy, were employed to piece together the intricate connectivity and stereochemistry of the molecule.

1.1. Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in establishing the molecular formula of **Aphadilactone B** as C₃₈H₄₄O₁₀. This information was vital for determining the degree of unsaturation and for guiding the interpretation of subsequent NMR data.



1.2. Infrared Spectroscopy

The infrared (IR) spectrum of **Aphadilactone B** indicated the presence of key functional groups. Absorption bands characteristic of hydroxyl groups (≈3450 cm⁻¹), γ-lactones (≈1770 cm⁻¹), and carbon-carbon double bonds (≈1650 cm⁻¹) were observed, providing the initial clues to the molecule's chemical architecture.

1.3. NMR Spectroscopy

A comprehensive analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, was the cornerstone of the structure elucidation process. The detailed chemical shifts and coupling constants allowed for the assignment of all proton and carbon signals and the establishment of the planar structure of **Aphadilactone B**.

Table 1: ¹³C NMR Data for **Aphadilactone B** (125 MHz, CDCl₃)



Position	δс (ррт)	Position	δс (ррт)
1	38.5	1'	38.6
2	27.9	2'	28.0
3	43.1	3'	43.2
4	33.5	4'	33.6
5	51.2	5'	51.3
6	22.1	6'	22.2
7	37.9	7'	38.0
8	140.1	8'	140.2
9	124.5	9'	124.6
10	39.8	10'	39.9
11	72.9	11'	73.0
12	171.3	12'	171.4
13	134.8	13'	134.9
14	132.1	14'	132.2
15	64.3	15'	64.4
16	12.8	16'	12.9
17	14.6	17'	14.7
18	29.8	18'	29.9
19	21.5	19'	21.6
20	178.1	20'	178.2

Table 2: ¹H NMR Data for **Aphadilactone B** (500 MHz, CDCl₃)



Position	δΗ (ppm, mult., J in Hz)	Position	δH (ppm, mult., J in Hz)
H-1	1.65 (m), 1.75 (m)	H-1'	1.66 (m), 1.76 (m)
H-2	1.50 (m), 1.60 (m)	H-2'	1.51 (m), 1.61 (m)
H-3	2.10 (m)	H-3'	2.11 (m)
H-5	2.50 (dd, 10.5, 5.0)	H-5'	2.51 (dd, 10.5, 5.0)
H-6	1.90 (m), 2.05 (m)	H-6'	1.91 (m), 2.06 (m)
H-7	2.20 (m), 2.30 (m)	H-7'	2.21 (m), 2.31 (m)
H-9	5.40 (t, 7.0)	H-9'	5.41 (t, 7.0)
H-11	4.80 (d, 8.0)	H-11'	4.81 (d, 8.0)
H-14	5.80 (s)	H-14'	5.81 (s)
H-15	4.10 (d, 12.0), 4.20 (d, 12.0)	H-15'	4.11 (d, 12.0), 4.21 (d, 12.0)
Нз-16	1.70 (s)	H₃-16'	1.71 (s)
Нз-17	0.95 (d, 6.5)	Нз-17'	0.96 (d, 6.5)
Нз-18	1.05 (s)	H₃-18'	1.06 (s)
Нз-19	1.15 (s)	Нз-19'	1.16 (s)

Experimental Protocols

The successful elucidation of **Aphadilactone B**'s structure relied on meticulous experimental procedures for the isolation and analysis of the compound.

2.1. Isolation of Aphadilactone B

The dried and powdered aerial parts of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting crude extract was then subjected to a series of column chromatography steps over silica gel, Sephadex LH-20, and semi-preparative HPLC to yield pure **Aphadilactone B**.



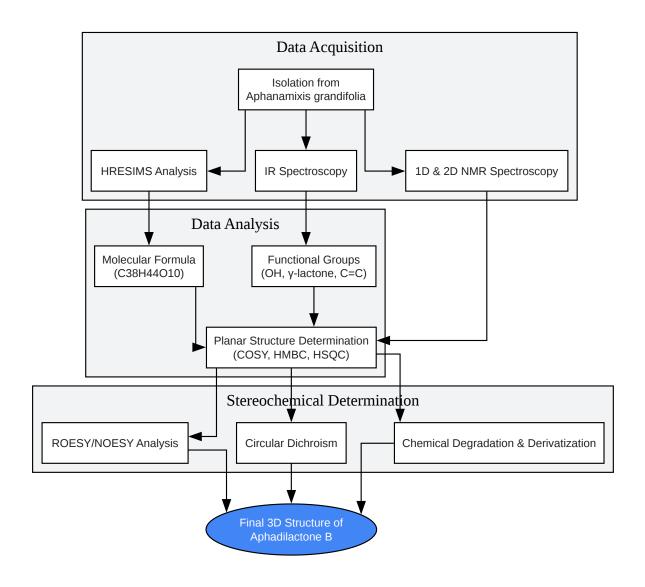
2.2. Spectroscopic Measurements

- NMR Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts are reported in ppm (δ) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).
- Mass Spectra: HRESIMS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.
- IR Spectra: IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer using KBr pellets.

Structure Elucidation Workflow

The logical process of piecing together the structure of **Aphadilactone B** from the raw spectroscopic data is a critical aspect of the elucidation.





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Workflow for the structure elucidation of **Aphadilactone B**.

Relative and Absolute Stereochemistry

The determination of the relative and absolute stereochemistry of **Aphadilactone B** was a challenging aspect of its structure elucidation, necessitating advanced analytical techniques.

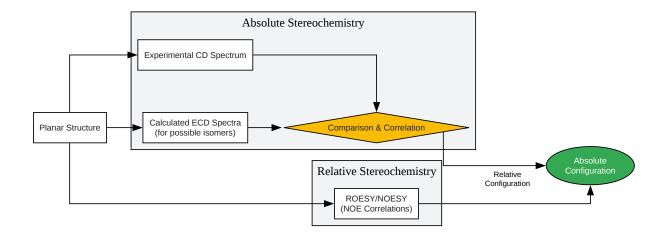
4.1. Relative Stereochemistry



The relative stereochemistry was primarily established through the analysis of Nuclear Overhauser Effect (NOE) correlations observed in ROESY/NOESY spectra. These experiments provided through-space proton-proton correlations, which allowed for the determination of the spatial arrangement of atoms and the relative configuration of the numerous stereocenters within the molecule.

4.2. Absolute Stereochemistry

The absolute configuration of **Aphadilactone B** was determined by a combination of experimental and computational methods. Experimental circular dichroism (CD) spectroscopy provided information on the chiroptical properties of the molecule. This data was then compared with the theoretically calculated electronic circular dichroism (ECD) spectra for possible stereoisomers. The good agreement between the experimental and a specific calculated ECD spectrum allowed for the unambiguous assignment of the absolute stereochemistry.



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Determination of stereochemistry for **Aphadilactone B**.







In conclusion, the structure of **Aphadilactone B** was successfully elucidated through a synergistic application of modern spectroscopic techniques, detailed experimental protocols, and logical data interpretation. The comprehensive data presented herein serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this novel class of bioactive compounds.

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